molecular formula C13H13FN2O2S B3182187 Lox-IN-3 CAS No. 2409963-83-1

Lox-IN-3

Cat. No.: B3182187
CAS No.: 2409963-83-1
M. Wt: 280.32 g/mol
InChI Key: DHXXLGDTPFPYRH-WDZFZDKYSA-N
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Description

PXS-5505 is a novel small molecule inhibitor that targets lysyl oxidase enzymes. Lysyl oxidase enzymes are responsible for the cross-linking of collagen and elastin, which are crucial for the structural integrity of the extracellular matrix. PXS-5505 is currently being investigated for its potential therapeutic applications in treating fibrotic diseases, such as myelofibrosis and systemic sclerosis .

Preparation Methods

The synthesis of PXS-5505 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is typically prepared through a series of organic reactions that involve the use of various reagents and catalysts under controlled conditions .

Industrial production methods for PXS-5505 would likely involve scaling up the laboratory synthesis process to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

PXS-5505 primarily undergoes reactions that involve inhibition of lysyl oxidase enzymes. The compound interacts with the active sites of these enzymes, preventing them from catalyzing the cross-linking of collagen and elastin. This inhibition leads to a reduction in fibrosis and improved tissue function .

Common reagents and conditions used in the reactions involving PXS-5505 include various organic solvents, catalysts, and temperature control to ensure optimal reaction efficiency. The major products formed from these reactions are typically the inhibited forms of lysyl oxidase enzymes, which result in decreased fibrotic activity .

Scientific Research Applications

PXS-5505 has shown promise in several scientific research applications, particularly in the fields of medicine and biology. Some of the key applications include:

Mechanism of Action

PXS-5505 exerts its effects by inhibiting the activity of lysyl oxidase enzymes. These enzymes are responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase activity, PXS-5505 prevents the cross-linking process, thereby reducing the accumulation of fibrotic tissue .

The molecular targets of PXS-5505 include lysyl oxidase and lysyl oxidase-like 2 enzymes. The inhibition of these enzymes disrupts the normal fibrotic processes, leading to decreased fibrosis and improved tissue function .

Comparison with Similar Compounds

PXS-5505 is unique in its ability to inhibit multiple isoforms of lysyl oxidase enzymes, making it a pan-lysyl oxidase inhibitor. This broad-spectrum inhibition sets it apart from other compounds that may target only specific isoforms of lysyl oxidase.

Similar compounds include:

    Beta-aminopropionitrile: An irreversible inhibitor of lysyl oxidase that has been used in research to study the role of lysyl oxidase in fibrosis.

    Simtuzumab: A monoclonal antibody that targets lysyl oxidase-like 2 and has been investigated for its potential to treat fibrotic diseases.

    Pyridoxamine: A compound that inhibits advanced glycation end-products and has shown some lysyl oxidase inhibitory activity.

PXS-5505’s ability to inhibit multiple lysyl oxidase isoforms and its demonstrated efficacy in various preclinical models of fibrosis highlight its potential as a novel therapeutic agent for fibrotic diseases .

Properties

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXLGDTPFPYRH-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409963-83-1
Record name PXS-5505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PXS-5505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lox-IN-3
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Lox-IN-3
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Lox-IN-3
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Lox-IN-3
Reactant of Route 5
Lox-IN-3
Reactant of Route 6
Lox-IN-3

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